molecular formula CH2BBrF3K B1632198 Potassium (bromomethyl)trifluoroborate CAS No. 888711-44-2

Potassium (bromomethyl)trifluoroborate

Cat. No.: B1632198
CAS No.: 888711-44-2
M. Wt: 200.84 g/mol
InChI Key: AZDFPIRYUOCVCJ-UHFFFAOYSA-N
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Description

Potassium (bromomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (bromomethyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to obtain the desired trifluoroborate compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (bromomethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, alkoxides, and various electrophiles.

    Conditions: Reactions typically occur under mild conditions, often in the presence of a base and a palladium catalyst.

Major Products

The major products formed from these reactions include functionalized ethyltrifluoroborates and other substituted organotrifluoroborates .

Comparison with Similar Compounds

Potassium (bromomethyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:

These compounds share the trifluoroborate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

potassium;bromomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDFPIRYUOCVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CBr)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635641
Record name Potassium (bromomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-44-2
Record name Potassium (bromomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (bromomethyl)trifluoroborate
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